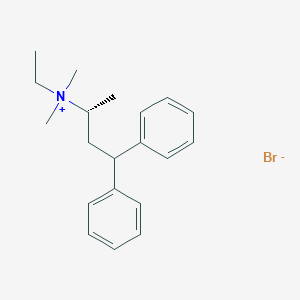

Emepronium bromide, (R)-

説明

Historical Context and Evolution of Anticholinergic Quaternary Ammonium (B1175870) Compounds in Pharmacological Research

The journey of anticholinergic compounds in pharmacology began with naturally occurring alkaloids from plants of the Solanaceae family, such as atropine (B194438) and scopolamine. These compounds were known for their wide-ranging effects on the parasympathetic nervous system. The late 19th century saw the initial exploration of the pharmacological activity of quaternary ammonium salts, which demonstrated effects on the autonomic nervous system, including muscarinic activity.

The 20th century marked a significant evolution with the synthesis of quaternary ammonium derivatives of these natural alkaloids and entirely synthetic quaternary ammonium compounds. This development was driven by the need to enhance receptor selectivity and reduce the systemic side effects associated with the tertiary amine precursors that could readily cross the blood-brain barrier. The introduction of the quaternary ammonium moiety, a permanently charged group, was a key strategy to restrict the distribution of these drugs to the periphery.

This led to the development of compounds like propantheline (B1209224) and later, Emepronium (B1206306) Bromide, which were investigated for various conditions involving smooth muscle hyperactivity. ncats.ioresearchgate.net Research in this area also expanded to other applications, including the use of quaternary ammonium compounds as neuromuscular blocking agents and antiseptics. The primary research goal for anticholinergic quaternary ammonium compounds has been to achieve targeted peripheral effects while minimizing central nervous system and other systemic side effects.

The Unique Significance of (R)-Emepronium Bromide's Stereoisomerism in Mechanistic Studies

Stereoisomerism plays a critical role in pharmacology, as the three-dimensional structure of a drug molecule is paramount to its interaction with biological targets like receptors and enzymes. Enantiomers, which are non-superimposable mirror images of each other, can exhibit markedly different pharmacological activities, potencies, and metabolic profiles. wikipedia.org One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive, have a different activity, or even be responsible for adverse effects. wikipedia.org

Emepronium Bromide possesses a chiral center, and therefore exists as two enantiomers: (R)-Emepronium Bromide and (S)-Emepronium Bromide. The absolute configurations of these enantiomers have been determined through stereoselective synthesis. researchgate.net Research into the stereoisomers of muscarinic antagonists has often revealed that one enantiomer has a significantly higher affinity for muscarinic receptors. researchgate.net

For instance, studies on related muscarinic antagonists like oxyphencyclimine (B1678118) have shown that the (R)-enantiomer possesses a much greater affinity for muscarinic receptor subtypes compared to the (S)-enantiomer. researchgate.net This principle underscores the importance of studying the individual enantiomers of Emepronium Bromide. The investigation of (R)-Emepronium Bromide is crucial for mechanistic studies as it allows researchers to dissect the specific interactions between this particular stereoisomer and its target receptors. Such studies are fundamental to understanding the structure-activity relationship and designing more selective and effective therapeutic agents. The use of a single, more active enantiomer like (R)-Emepronium Bromide can provide a more precise tool for probing receptor function without the confounding effects of the less active or differently acting (S)-enantiomer.

Table 1: Physicochemical Properties of Emepronium Bromide

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C20H28BrN | nih.gov |

| Molecular Weight | 362.3 g/mol | nih.gov |

| IUPAC Name | (R)-N-ethyl-N,N-dimethyl-1-phenyl-3-(1-phenylpropyl)propan-1-aminium bromide | ontosight.ai |

| CAS Number | 3614-30-0 | nih.gov |

| Chemical Class | Quaternary ammonium compound, Diphenylmethane (B89790) | ontosight.aidrugbank.com |

Classification and Broader Research Landscape of (R)-Emepronium Bromide Analogues

(R)-Emepronium Bromide is classified as a synthetic quaternary ammonium anticholinergic agent and a muscarinic antagonist. nih.govnih.gov Within the Anatomical Therapeutic Chemical (ATC) classification system, it falls under the code G04BD01, designating it as a drug for urinary frequency and incontinence. nih.gov

The research landscape of analogues of (R)-Emepronium Bromide can be viewed from two perspectives: structural analogues and functional analogues. Structural analogues would include other quaternary ammonium compounds with similar diphenylmethane or related lipophilic moieties. Research into these compounds often focuses on modifying the structure to improve potency, selectivity for specific muscarinic receptor subtypes (M1-M5), and pharmacokinetic properties.

Functional analogues are compounds that share a similar mechanism of action or are used in research for similar therapeutic indications, primarily the management of overactive bladder and other conditions related to smooth muscle spasm. The research in this area is extensive and includes other well-studied muscarinic antagonists.

Table 2: Investigational Compounds in the Context of Bladder Spasmolytic Research

| Compound | Primary Mechanism of Action | Receptor Binding Profile (IC50) | Source |

|---|---|---|---|

| Emepronium Bromide | Muscarinic Antagonist | Muscarinic receptors: 236 nM | researchgate.net |

| Oxybutynin (B1027) | Muscarinic Antagonist | Muscarinic receptors: 5.4 nM; [3H]nitrendipine binding sites: 44.4 µM | researchgate.net |

| Terodiline | Muscarinic Antagonist | Muscarinic receptors: 588 nM | researchgate.net |

| Flavoxate | Muscarinic Antagonist | Muscarinic receptors: 12.2 µM | researchgate.net |

The study of these functional analogues, such as oxybutynin and terodiline, alongside Emepronium Bromide in comparative research provides a broader understanding of the therapeutic potential and limitations of muscarinic antagonists in specific applications. researchgate.netnih.gov This comparative research is essential for defining the relative efficacy and receptor selectivity profiles of different compounds within this class.

Structure

3D Structure of Parent

特性

CAS番号 |

118413-49-3 |

|---|---|

分子式 |

C20H28BrN |

分子量 |

362.3 g/mol |

IUPAC名 |

[(2R)-4,4-diphenylbutan-2-yl]-ethyl-dimethylazanium;bromide |

InChI |

InChI=1S/C20H28N.BrH/c1-5-21(3,4)17(2)16-20(18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17,20H,5,16H2,1-4H3;1H/q+1;/p-1/t17-;/m1./s1 |

InChIキー |

UVKFSMBPRQBNCH-UNTBIKODSA-M |

異性体SMILES |

CC[N+](C)(C)[C@H](C)CC(C1=CC=CC=C1)C2=CC=CC=C2.[Br-] |

正規SMILES |

CC[N+](C)(C)C(C)CC(C1=CC=CC=C1)C2=CC=CC=C2.[Br-] |

製品の起源 |

United States |

Synthetic Chemistry and Derivatization Methodologies of R Emepronium Bromide

Stereoselective Synthesis of (R)-Emepronium Bromide and its Enantiomers

The synthesis of the specific (R)-enantiomer of Emepronium (B1206306) bromide requires precise stereochemical control. This is primarily achieved through two main strategies: the separation of a racemic mixture using chiral resolution techniques or the direct construction of the desired enantiomer via asymmetric synthesis.

Chiral Resolution Techniques for Enantiomeric Separation

Chiral resolution is a classical yet effective method for separating a racemic mixture of emepronium into its individual enantiomers. wikipedia.org This process typically involves the use of a chiral resolving agent to form diastereomeric salts, which can then be separated based on their differing physical properties, such as solubility. wikipedia.orgonyxipca.com

Key aspects of chiral resolution include:

Formation of Diastereomeric Salts: The racemic amine precursor of emepronium is reacted with a chiral acid to form a pair of diastereomeric salts. Common chiral resolving agents include tartaric acid derivatives, mandelic acid, and camphorsulfonic acid. onyxipca.com

Fractional Crystallization: The differing solubilities of the diastereomeric salts in a particular solvent allow for their separation by fractional crystallization. wikipedia.org One diastereomer will preferentially crystallize out of the solution, leaving the other in the mother liquor.

Liberation of the Enantiomer: Once the desired diastereomeric salt is isolated, the chiral resolving agent is removed, typically by treatment with a base, to yield the enantiomerically pure amine. This amine is then quaternized to produce (R)-Emepronium bromide.

The efficiency of chiral resolution is highly dependent on the choice of the resolving agent and the crystallization solvent. onyxipca.com Screening a variety of agents and conditions is often necessary to achieve optimal separation. onyxipca.com While this method can be effective, a significant drawback is the theoretical maximum yield of 50% for the desired enantiomer from the racemic mixture. wikipedia.orgresearchgate.net

Table 1: Common Chiral Resolving Agents for Amines

| Resolving Agent | Chemical Class |

| (+)-Tartaric acid | Dicarboxylic acid |

| (-)-Dibenzoyltartaric acid | Dicarboxylic acid derivative |

| (+)-Mandelic acid | α-Hydroxy acid |

| (-)-Camphorsulfonic acid | Sulfonic acid |

| (S)-(-)-1-Phenylethylamine | Chiral amine |

Asymmetric Synthesis Approaches to (R)-Emepronium Bromide

Asymmetric synthesis offers a more direct and potentially more efficient route to (R)-Emepronium bromide, as it aims to selectively create the desired stereocenter. nih.gov This avoids the 50% yield limitation of classical resolution. wikipedia.org

Several asymmetric strategies can be envisioned for the synthesis of the chiral backbone of (R)-Emepronium bromide:

Asymmetric Reduction: A key step in the synthesis of the emepronium scaffold is the formation of the chiral alcohol precursor. Asymmetric reduction of a prochiral ketone using a chiral reducing agent or a catalyst can afford the desired (R)-alcohol with high enantioselectivity. researchgate.net

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials from nature. For instance, a chiral building block with the desired stereochemistry could be elaborated through a series of chemical transformations to construct the (R)-emepronium scaffold.

Catalytic Asymmetric Addition: The stereocenter could be established through the asymmetric addition of a nucleophile to a prochiral substrate, guided by a chiral catalyst. For example, an asymmetric Grignard addition to an aldehyde could set the required stereochemistry. semanticscholar.org

Table 2: Comparison of Synthetic Approaches to (R)-Emepronium Bromide

| Approach | Advantages | Disadvantages |

| Chiral Resolution | Well-established methodology. wikipedia.org | Theoretical maximum yield of 50%. wikipedia.org Can be laborious. wikipedia.org |

| Asymmetric Synthesis | Potentially higher yields. nih.gov Direct formation of the desired enantiomer. nih.gov | May require specialized catalysts or reagents. nih.gov Route development can be complex. |

Synthesis of Novel Emepronium Bromide Derivatives and Analogues

The modification of the emepronium bromide structure allows for the exploration of new derivatives and analogues with potentially altered pharmacological profiles.

Rational Design Principles for Analogues with Modified Pharmacological Profiles

The rational design of emepronium bromide analogues involves a deep understanding of its structure-activity relationship. nih.gov By systematically modifying different parts of the molecule, researchers can aim to enhance desired properties or introduce new functionalities.

Key design principles include:

Scaffold Hopping: This involves replacing the core structure of emepronium with a different chemical scaffold while retaining key pharmacophoric features. nih.gov This can lead to the discovery of novel chemical classes with similar biological activity.

Structural Modification: More subtle changes to the emepronium scaffold can be made, such as altering the substituents on the phenyl rings, modifying the length of the alkyl chain, or changing the quaternary ammonium (B1175870) headgroup. nih.gov These modifications can influence factors like receptor binding affinity and metabolic stability.

Bioisosteric Replacement: This strategy involves replacing a functional group with another group that has similar physical and chemical properties, with the aim of improving the compound's characteristics without significantly altering its interaction with the biological target.

Synthetic Pathways for Structural Modifications of the Emepronium Scaffold

The synthesis of emepronium analogues leverages a wide range of organic reactions. The core diphenylpropylamine scaffold can be modified at various positions.

Modification of the Phenyl Rings: Substituents can be introduced onto the phenyl rings through electrophilic aromatic substitution reactions or by using pre-functionalized starting materials.

Variation of the Alkyl Chain: The length and branching of the alkyl chain connecting the diphenyl moiety and the nitrogen atom can be altered by selecting appropriate starting materials during the initial synthetic steps.

Quaternization with Different Alkyl Groups: The final step in the synthesis of emepronium and its analogues is the quaternization of the tertiary amine. smolecule.com By using different alkylating agents (e.g., ethyl bromide, methyl iodide), the nature of the quaternary ammonium group can be varied. smolecule.com

Complex Formation and Material Science Research Involving Emepronium Cation

The cationic nature of the emepronium ion allows it to form complexes with various anionic species, leading to interesting applications in material science.

A notable example is the formation of Emepronium Carrageenate . Carrageenans are a family of linear sulfated polysaccharides extracted from red edible seaweeds. The anionic sulfate (B86663) groups on the carrageenan polymer can interact with the cationic emepronium ion to form a complex. google.com

The preparation of emepronium carrageenate typically involves reacting an aqueous solution of emepronium bromide with a solution of a carrageenan salt, such as sodium or potassium carrageenate. google.com The resulting complex is sparingly soluble in water and precipitates out of the solution. google.comgoogle.com The ratio of emepronium to carrageenan can be varied to control the composition and properties of the final complex. google.comgoogle.com For instance, the complex can be prepared to contain from 10 to 70% by weight of emepronium, expressed as emepronium bromide. google.comgoogle.com

This complex formation has been explored for its potential to modify the properties of the drug substance. For example, the emepronium-carrageenan complex has been reported to have a reduced bitter taste compared to emepronium bromide. google.com Furthermore, its low water solubility is a key feature that has been investigated. google.com

Table 3: Properties of Emepronium-Carrageenan Complex

| Property | Description | Reference |

| Solubility | Sparingly soluble in water. | google.com |

| Composition | Can contain 10-70% by weight of emepronium (as emepronium bromide). | google.comgoogle.com |

| Taste | Reduced bitter taste compared to emepronium bromide. | google.com |

Beyond carrageenan, the emepronium cation can form ion pairs with other anions, which can influence its lipophilicity. nih.gov Studies have shown that agents like trichloroacetate, diethylhexylphosphate, and sodium lauryl sulphate can increase the extractability of the emepronium ion into an organic solvent like methylene (B1212753) chloride. nih.gov This demonstrates the potential to modulate the physicochemical properties of emepronium through complex formation with different counter-ions.

Advanced Analytical Chemistry Techniques for R Emepronium Bromide Research

Chromatographic-Mass Spectrometric Methodologies for Emepronium (B1206306) Bromide Analysis

The coupling of chromatographic separation with mass spectrometric detection provides powerful tools for the analysis of (R)-Emepronium bromide, offering high sensitivity and selectivity.

A specialized method for the quantitative analysis of emepronium bromide involves its demethylation followed by gas chromatography-mass spectrometry (GC/MS) with selected ion monitoring (SIM). nih.gov As a quaternary ammonium (B1175870) compound, emepronium bromide is non-volatile and requires derivatization to be amenable to GC analysis. The demethylation process converts the emepronium cation into a volatile tertiary amine, which can then be separated and detected by GC/MS.

This technique offers high specificity due to the monitoring of characteristic ions of the derivatized analyte, allowing for accurate quantification even in complex biological matrices. The use of an internal standard is crucial for achieving high precision and accuracy, compensating for any variability in the derivatization and injection processes.

Key Parameters for GC/MS Analysis of Demethylated Emepronium:

| Parameter | Condition |

| Derivatization | Demethylation |

| Separation | Gas Chromatography (GC) |

| Detection | Mass Spectrometry (MS) |

| MS Mode | Selected Ion Monitoring (SIM) |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the analysis of bromide-containing compounds like emepronium bromide. This method is particularly advantageous as it often does not require derivatization, allowing for direct analysis of the intact quaternary ammonium cation. The separation is achieved by liquid chromatography, followed by detection using a tandem mass spectrometer. googleapis.comgoogle.com

In LC-MS/MS, the precursor ion (the emepronium cation) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) approach provides exceptional selectivity and sensitivity, making it suitable for trace-level analysis in various samples. The analysis of the bromide ion itself can also be accomplished using techniques like ion chromatography coupled with mass spectrometry. mdpi.comjasco-global.com

High-performance liquid chromatography (HPLC) is a cornerstone technique for the purity assessment of emepronium bromide and for the development of analytical methods. ptfarm.plnih.gov HPLC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. ijrpr.com For a compound like emepronium bromide, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. researchgate.net

The purity of emepronium bromide can be determined by analyzing a sample and quantifying the main peak corresponding to the active pharmaceutical ingredient relative to any impurity peaks. Method development in HPLC involves optimizing parameters such as the column type, mobile phase composition, flow rate, and detector wavelength to achieve the desired separation and sensitivity. researchgate.netijrpc.com

Typical HPLC Parameters for Pharmaceutical Analysis:

| Parameter | Description |

| Stationary Phase | Commonly C18 or C8 silica-based columns. ijrpc.com |

| Mobile Phase | A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol). researchgate.net |

| Detection | UV detection is often used, with the wavelength selected to maximize the absorbance of the analyte. researchgate.net |

| Quantification | Based on the peak area from the chromatogram, correlated with a standard curve. |

Spectroscopic Characterization Methods for (R)-Emepronium Bromide

Spectroscopic techniques are indispensable for the structural elucidation and identification of (R)-Emepronium bromide. These methods probe the interaction of the molecule with electromagnetic radiation to provide detailed information about its chemical structure and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise molecular structure of (R)-Emepronium bromide. libretexts.org By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of each atom in the molecule. wikipedia.orgpressbooks.pub

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques used for the identification and analysis of (R)-Emepronium bromide. itwreagents.comlibretexts.org

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. ijrpr.comlehigh.edu The resulting IR spectrum displays absorption bands at specific frequencies corresponding to different functional groups present in the molecule. This "fingerprint" region of the spectrum is unique to the compound and can be used for its identification by comparing it to a reference spectrum. itwreagents.com

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of ultraviolet and visible light by the molecule. itwreagents.com This absorption corresponds to the promotion of electrons to higher energy levels. The UV-Vis spectrum, a plot of absorbance versus wavelength, is characteristic of the chromophores within the molecule. It is particularly useful for quantitative analysis, as the absorbance at a specific wavelength is directly proportional to the concentration of the compound in solution, following the Beer-Lambert law. ijrpr.com

Summary of Spectroscopic Data:

| Technique | Information Provided | Application for (R)-Emepronium Bromide |

| NMR Spectroscopy | Detailed molecular structure, connectivity of atoms. libretexts.org | Structural elucidation and confirmation. |

| IR Spectroscopy | Presence of specific functional groups. lehigh.edu | Identification and verification of the compound. |

| UV-Vis Spectroscopy | Presence of chromophores, concentration in solution. ijrpr.comitwreagents.com | Quantitative analysis and purity checks. |

Advanced Electrophoretic and Electrochemical Detection Strategies for Emepronium Bromide

The precise and sensitive quantification of (R)-Emepronium bromide is essential for pharmaceutical research and quality control. Advanced analytical techniques, particularly electrophoretic and electrochemical methods, offer powerful tools for the analysis of this quaternary ammonium compound. These strategies provide high efficiency, selectivity, and, in many cases, simplified sample processing.

Advanced Electrophoretic Techniques

Capillary electrophoresis (CE) has emerged as a highly efficient separation technique, offering advantages such as low sample and reagent consumption, high separation efficiency, and short analysis times. For a charged molecule like (R)-Emepronium, Capillary Zone Electrophoresis (CZE) is a primary mode of CE where separation occurs based on the differing electrophoretic mobilities of analytes in a buffer-filled capillary under an electric field.

A particularly relevant and powerful iteration of CE for pharmaceutical analysis is Micellar Electrokinetic Chromatography (MEKC). pharmaffiliates.com MEKC extends the applicability of CE to a wider range of compounds and enhances selectivity. pharmaffiliates.comresearchgate.net This technique introduces a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), into the buffer at a concentration above its critical micelle concentration (CMC), leading to the formation of micelles. researchgate.net These micelles act as a pseudo-stationary phase, and separation is achieved based on the differential partitioning of the analyte between the aqueous buffer (mobile phase) and the hydrophobic interior of the micelles. The inherent charge of the (R)-Emepronium cation allows for its electrophoretic migration, while its molecular structure enables potential interaction with the micellar phase, providing a dual mechanism for separation and enhancing resolution. The selectivity in MEKC can be finely tuned by altering the type and concentration of the surfactant or by adding organic modifiers to the buffer. ethernet.edu.et

While specific studies detailing the MEKC analysis of (R)-Emepronium bromide are not prevalent in publicly accessible literature, the technique has been successfully applied to the determination of various non-steroidal anti-inflammatory drugs (NSAIDs) in wastewater, demonstrating its robustness and sensitivity for pharmaceutical compounds. ekb.eg For instance, a method using a borate (B1201080) buffer with SDS and methanol (B129727) as an organic modifier achieved excellent separation and sensitivity for five different NSAIDs. ekb.eg Such a system could be adapted for (R)-Emepronium bromide, optimizing buffer pH and surfactant concentration to achieve baseline separation from potential impurities or formulation excipients.

Table 1: Illustrative MEKC Method Parameters for Pharmaceutical Analysis

This table is based on a method developed for NSAIDs ekb.eg and illustrates typical parameters that could be optimized for (R)-Emepronium bromide analysis.

| Parameter | Condition |

| Separation Buffer | 15 mM Borate Buffer (pH 9), 90 mM SDS |

| Organic Modifier | 10% Methanol |

| Separation Voltage | 15 kV |

| Injection | Hydrodynamic, 10 mbar for 5 s |

| Detection | UV Detector |

| Theoretical Plates | > 780,000 |

| Sensitivity (LOD) | 3–15 µg L⁻¹ |

This data is illustrative and based on the analysis of different compounds; specific performance for (R)-Emepronium bromide would require experimental validation.

Electrochemical Detection Strategies

Electrochemical methods offer a sensitive, rapid, and cost-effective alternative to traditional chromatographic techniques for the determination of pharmaceutical compounds. researchgate.net These sensors operate by measuring the electrical signal (such as current or potential) generated by the electrochemical oxidation or reduction of the analyte at an electrode surface. wikipedia.org Key techniques include cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV). researchgate.net

The development of electrochemical sensors for quaternary ammonium compounds has been demonstrated. A notable study focused on the voltammetric determination of prifinium (B82657) bromide, a compound structurally related to emepronium bromide. researchgate.netresearchgate.net This research provides a strong foundation for developing a similar sensor for (R)-Emepronium bromide.

In the study of prifinium bromide, various working electrodes and supporting electrolytes were tested to optimize the electrochemical response. researchgate.net A platinum working electrode with potassium nitrate (B79036) (KNO₃) as the supporting electrolyte was found to be optimal. researchgate.netresearchgate.net The compound exhibited a quasi-reversible electrochemical process, allowing for its quantification using several voltammetric techniques. researchgate.net Among the methods tested, square wave voltammetry (SWV) demonstrated the highest sensitivity. researchgate.netresearchgate.net

The applicability of such a method for quality control was validated by measuring the drug in a pharmaceutical formulation, with recovery percentages reflecting high accuracy. researchgate.net The precision of the methods was also confirmed through intra-day and inter-day repeatability tests. researchgate.net

Table 2: Research Findings for the Voltammetric Determination of Prifinium Bromide

This table summarizes the validated findings from a study on prifinium bromide, a structural analog of emepronium bromide, demonstrating the potential of electrochemical methods. researchgate.net

| Parameter | Method | Result |

| Working Electrode | Platinum | - |

| Supporting Electrolyte | KNO₃ (1 M) | - |

| Limit of Detection (LOD) | Square Wave Voltammetry (SWV) | 45.6 µg mL⁻¹ |

| Limit of Quantitation (LOQ) | Square Wave Voltammetry (SWV) | 58.1 µg mL⁻¹ |

| Recovery (0.30 mg mL⁻¹) | Square Wave Voltammetry (SWV) | 99.06% |

| Recovery (0.60 mg mL⁻¹) | Square Wave Voltammetry (SWV) | 98.60% |

| Intra-day Precision (RSD%) | Cyclic Voltammetry (CV) | 0.135% |

| Inter-day Precision (RSD%) | Cyclic Voltammetry (CV) | 0.322% |

These findings underscore the potential of voltammetric methods for the rapid and reliable quantification of (R)-Emepronium bromide in research and quality control settings, offering a sensitive and accurate analytical solution. researchgate.netresearchgate.net

Molecular and Cellular Pharmacology of R Emepronium Bromide in Vitro Investigations

Ligand-Receptor Interaction Studies of (R)-Emepronium Bromide

(R)-Emepronium bromide functions as a muscarinic receptor antagonist. nih.govscbt.com It is considered a non-selective antagonist, meaning it does not show significant preference for any of the five muscarinic receptor subtypes (M1, M2, M3, M4, and M5). nih.govresearchgate.net This lack of selectivity is a characteristic feature of many quaternary ammonium (B1175870) anticholinergic drugs. nih.gov The primary action of emepronium (B1206306) is the competitive blockade of acetylcholine (B1216132) at postganglionic muscarinic receptors. nih.gov

Table 1: Reported Muscarinic Receptor Binding Profile of Emepronium Bromide (Note: Specific quantitative data for the (R)-enantiomer is limited; this table reflects the general classification found in literature.)

| Receptor Subtype | Binding Characteristic | Selectivity |

|---|---|---|

| M1 | Antagonist | Non-selective |

| M2 | Antagonist | Non-selective |

| M3 | Antagonist | Non-selective |

| M4 | Antagonist | Non-selective (inferred) |

| M5 | Antagonist | Non-selective (inferred) |

Detailed studies quantifying the binding kinetics, such as the association (k_on) and dissociation (k_off) rate constants, for (R)-Emepronium bromide are limited. However, some literature suggests that its reaction kinetics may involve a slower dissociation rate compared to some other antagonists, which could lead to prolonged receptor occupancy. scbt.com The equilibrium dissociation constant (Kd), which reflects the affinity of a ligand for a receptor, is determined by the ratio of k_off to k_on. excelleratebio.com

Similarly, specific thermodynamic data, including changes in enthalpy (ΔH) and entropy (ΔS) upon binding of (R)-Emepronium bromide to muscarinic receptors, have not been extensively reported. nih.gov Such thermodynamic signatures provide insight into the nature of the binding interaction; for instance, binding can be enthalpy-driven, entropy-driven, or a combination of both. nih.govresearchgate.net Enthalpy changes are typically associated with the formation of specific bonds (like hydrogen bonds and van der Waals interactions), while entropy changes relate to alterations in the disorder of the system, such as the release of water molecules from the binding site. nih.gov

Without experimental data, it is difficult to specify the IC50 values or the precise thermodynamic profile for (R)-Emepronium bromide. The IC50 value, which is the concentration of an inhibitor required to reduce a biological response by 50%, is a functional measure of potency and is distinct from the binding affinity (Kd).

There is a lack of specific in vitro research data detailing the binding affinity or functional activity of (R)-Emepronium bromide at other major neurotransmitter receptors. Its primary pharmacological classification is as a muscarinic acetylcholine receptor antagonist. nih.gov Comprehensive screening assays are typically required to determine the selectivity profile of a compound against a wide panel of receptors, including adrenergic (alpha and beta), dopaminergic, serotoninergic, and opioid receptors. Without such studies, any potential off-target interactions remain uncharacterized.

Scientific literature does not provide significant evidence regarding the direct interaction of (R)-Emepronium bromide with voltage-gated or ligand-gated ion channels. Its mechanism of action is not known to involve the direct modulation of ion channel activity, such as blocking calcium channels or interacting with 1,4-dihydropyridine (B1200194) binding sites. The physiological effects of emepronium are primarily understood to result from the blockade of muscarinic receptors, rather than direct effects on ion channels.

Intracellular Signaling Pathway Modulation by (R)-Emepronium Bromide

As a muscarinic receptor antagonist, (R)-Emepronium bromide inhibits the intracellular signaling pathways normally activated by acetylcholine. Muscarinic receptors are archetypal G-protein coupled receptors (GPCRs). mdpi.com The five subtypes are linked to different G-proteins and, consequently, different second messenger systems. nih.gov

M1, M3, and M5 Receptors: These subtypes typically couple through the Gq/11 family of G-proteins. mdpi.comnih.gov Activation of this pathway stimulates the enzyme phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). By blocking these receptors, (R)-Emepronium bromide prevents this cascade, thereby inhibiting cellular responses such as smooth muscle contraction and glandular secretion which are mediated by M3 receptors. mdpi.com

M2 and M4 Receptors: These receptors are coupled to the Gi/o family of G-proteins. nih.gov Activation of this pathway inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.gov By antagonizing M2 and M4 receptors, (R)-Emepronium bromide prevents the acetylcholine-induced inhibition of adenylyl cyclase.

Therefore, the modulation of intracellular signaling by (R)-Emepronium bromide is a direct consequence of its non-selective blockade of muscarinic GPCRs, preventing the generation of their respective second messengers and the downstream physiological effects. scbt.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (R)-Emepronium bromide |

| Acetylcholine |

| Atropine (B194438) |

| Pirenzepine |

Adenylyl Cyclase and Phosphodiesterase Modulation

In the context of smooth muscle pharmacology, adenylyl cyclase and phosphodiesterase (PDE) are crucial enzymes that regulate intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP). Adenylyl cyclase synthesizes cAMP, which typically promotes smooth muscle relaxation, while phosphodiesterases are responsible for the degradation of cAMP, leading to its inactivation. Modulation of these enzymes can therefore significantly impact smooth muscle tone.

However, based on available scientific literature, there are no specific in vitro studies detailing the direct modulatory effects of (R)-Emepronium bromide on the activity of either adenylyl cyclase or phosphodiesterase enzymes. Its primary mechanism of action is attributed to other pharmacological pathways.

Smooth Muscle Contractility Studies in Isolated Tissues

The spasmolytic properties of (R)-Emepronium bromide are primarily understood through its effects on smooth muscle contractility. In vitro studies using isolated tissue preparations are fundamental to characterizing these effects.

(R)-Emepronium bromide has been investigated for its effects on the detrusor muscle of the urinary bladder. In studies examining the impact of various drugs on bladder hyperactivity, anticholinergic agents, including emepronium bromide, have been shown to directly influence bladder contractility. An investigation into the effects of drugs on volume-induced contractions in the rat urinary bladder demonstrated that emepronium bromide decreased the amplitude of voiding contractions in a dose-dependent manner when administered intravenously nih.gov. While this particular study was conducted in vivo, it highlights the direct physiological consequence of the drug on detrusor muscle function, which is to reduce the force of contraction nih.gov. Other studies have noted that while emepronium bromide therapy improved subjective symptoms of bladder instability, significant changes in urodynamic findings were not always observed nih.gov. The local action of the compound on the bladder is supported by studies involving intravesical instillation, which resulted in symptom relief with very low to undetectable serum concentrations of the drug nih.gov.

Table 1: Effect of (R)-Emepronium Bromide on Detrusor Muscle Contraction

| Parameter | Observed Effect | Reference |

|---|---|---|

| Contraction Amplitude | Dose-dependent decrease | nih.gov |

| Contraction Frequency | General Increase | nih.gov |

The lower esophageal sphincter (LES) is a high-pressure zone of smooth muscle that prevents the reflux of gastric contents. Its tone is regulated by a balance of excitatory (cholinergic) and inhibitory neural inputs. Anticholinergic drugs are expected to reduce LES pressure by blocking the excitatory signals mediated by acetylcholine.

The primary mechanism underlying the spasmolytic (antispasmodic) activity of (R)-Emepronium bromide is its action as an anticholinergic agent nih.govnih.gov. Specifically, it functions as a competitive antagonist at muscarinic acetylcholine receptors researchgate.net.

In smooth muscles such as the detrusor, contraction is largely mediated by the parasympathetic nervous system, which releases the neurotransmitter acetylcholine (ACh) einj.org. ACh binds to M3 muscarinic receptors on the surface of smooth muscle cells, initiating a signaling cascade that leads to muscle contraction researchgate.netnih.govbond.edu.au.

(R)-Emepronium bromide exerts its effect by binding to these muscarinic receptors without activating them, thereby physically blocking acetylcholine from binding researchgate.neteinj.org. This competitive antagonism inhibits the involuntary, parasympathetically-mediated contractions characteristic of conditions like detrusor hyperactivity nih.gov. By preventing the contractile signal, (R)-emepronium bromide leads to smooth muscle relaxation and a reduction in spasms.

Cellular Uptake and Transport Mechanisms of (R)-Emepronium Bromide

Understanding the absorption and transport of a drug at the cellular level is crucial for its pharmacological profile. The everted sac model is a classic in vitro technique used for this purpose.

The everted gut sac technique is an in vitro model used to study the transport and metabolism of substances across the intestinal wall. In this method, a segment of the small intestine is removed, everted (turned inside out), filled, and incubated in a solution containing the test compound. This setup allows for the examination of mucosal uptake and serosal transfer.

A specific study on the adsorption of emepronium bromide using everted sacs of rat small intestine was published by T.J. Chua and colleagues in 1982. However, the detailed quantitative findings and specific data from this study regarding the rates of adsorption or the influence of factors like concentration and pH are not available in the currently accessible literature. Such a study would typically investigate the amount of drug that binds to or is taken up by the intestinal tissue over time.

Table 2: Typical Parameters Investigated in Everted Gut Sac Adsorption Studies

| Parameter | Description |

|---|---|

| Mucosal Uptake | The amount of the compound that has moved from the incubation medium into the intestinal tissue. |

| Serosal Transfer | The amount of the compound that has traversed the intestinal wall and appeared in the fluid on the serosal (inner) side. |

| Adsorption Rate | The speed at which the compound binds to the mucosal surface of the intestine. |

| Influence of Concentration | How varying the initial concentration of the compound affects its rate of adsorption and transport. |

Membrane Permeability and Transport Across Biological Barriers

The movement of (R)-Emepronium bromide across biological membranes is governed by its physicochemical properties as a quaternary ammonium compound. In vitro investigations into compounds of this class suggest that their transport is complex, potentially involving both passive diffusion and carrier-mediated processes. As a permanently charged, hydrophilic molecule, the ability of (R)-Emepronium bromide to passively diffuse across the lipid bilayers of cell membranes is expected to be limited.

The passage of molecules across a biological barrier is dependent on the compound's physicochemical characteristics. nih.gov For quaternary ammonium compounds (QACs), the presence of a permanent positive charge on the nitrogen atom is a critical determinant of their interaction with and transport across cell membranes. oup.com Generally, charged molecules exhibit low passive diffusion across lipid-rich biological barriers. However, QACs are capable of passive diffusion across biological membranes, a process that can be influenced by the nature of the alkyl chains attached to the nitrogen center. mdpi.com

In vitro models, such as the Caco-2 cell monolayer, are widely used to predict the intestinal absorption of orally administered drugs. creative-biolabs.comnih.gov These cells form a monolayer that mimics the human intestinal epithelium, including the expression of various transport proteins. creative-biolabs.comnih.gov Studies on model quaternary ammonium salts in Caco-2 cells have demonstrated that both absorption and secretion processes can occur. For instance, the model QAC tributylmethylammonium (B1194469) (TBuMA) was shown to be absorbed via a sodium-dependent carrier, while also being actively secreted back into the intestinal lumen, a process likely mediated by P-glycoprotein (P-gp). nih.gov This active efflux can significantly reduce the net transport of the compound across the intestinal barrier and contributes to low oral bioavailability. nih.gov

The interaction of QACs with cell membranes can also lead to alterations in membrane permeability. patsnap.com Their positively charged heads can interact with negatively charged components of the cell membrane, while hydrophobic tails can insert into the lipid bilayer, potentially disrupting membrane structure and leading to increased permeability. oup.compatsnap.com

The following table summarizes the expected transport mechanisms for a quaternary ammonium compound like (R)-Emepronium bromide based on in vitro findings for the chemical class.

| Transport Mechanism | Description | Relevance for (R)-Emepronium Bromide |

| Passive Diffusion | Movement across the membrane down a concentration gradient without the need for a carrier protein. | Expected to be low due to the permanent positive charge and hydrophilic nature of the molecule. |

| Facilitated Diffusion | Carrier-mediated transport down a concentration gradient. | Possible involvement of organic cation transporters (OCTs) that facilitate the uptake of positively charged molecules. |

| Active Transport | Carrier-mediated transport against a concentration gradient, requiring energy. | Potential for active efflux by transporters such as P-glycoprotein (P-gp), which can limit net absorption. |

Preclinical Pharmacodynamic Investigations and Mechanistic Insights in Vivo Models

Urodynamic Studies in Animal Models of Bladder Dysfunction

Urodynamic studies in various animal models have been crucial in characterizing the effects of Emepronium (B1206306) bromide on bladder function. These studies primarily utilize rat models of bladder hyperactivity to elucidate the compound's influence on key urodynamic parameters.

In preclinical evaluations using rat models, Emepronium bromide has demonstrated significant effects on the volume-induced contractions characteristic of detrusor overactivity. As an anticholinergic agent, it has been shown to decrease the amplitude of voiding contractions in a dose-dependent manner following intravenous administration nih.gov. This suggests a direct inhibitory effect on the contractility of the detrusor muscle.

Furthermore, studies have consistently noted a considerable increase in bladder capacity under the influence of the drug researchgate.net. This expansion of capacity is a key indicator of its potential to manage symptoms associated with an overactive bladder. However, while decreasing the amplitude of contractions, some anticholinergic agents, including Emepronium bromide, were observed to increase the frequency of these contractions in the same rat models nih.gov.

Investigations into the urodynamics of Emepronium bromide reveal a notable reduction in both detrusor pressure and urinary flow researchgate.netnih.gov. Detrusor pressure, which is a calculated measure of the pressure exerted by the bladder wall muscle, is a critical component of the voiding phase nih.gov. The reduction of this pressure by Emepronium bromide points to its mechanism of relaxing the detrusor muscle. Consequently, the urinary flow rate is also diminished, a direct outcome of the reduced contractile force of the bladder researchgate.netnih.gov. The effect on detrusor pressure appeared to be of a shorter duration than the effect on bladder capacity researchgate.net.

A consistent finding in urodynamic studies is the development of residual urine following the administration of Emepronium bromide researchgate.net. The increase in post-void residual volume is a direct consequence of the reduced detrusor pressure and contractility. While the bladder's capacity to store urine is increased, its ability to empty completely is diminished due to the compound's anticholinergic effects on the detrusor muscle researchgate.net.

Table 1: Summary of Urodynamic Effects of Emepronium Bromide in Animal Models

| Parameter | Animal Model | Observed Effect | Citation |

|---|---|---|---|

| Detrusor Overactivity | Rat | Decreased amplitude of voiding contractions | nih.gov |

| Bladder Capacity | Rat | Considerably increased | researchgate.net |

| Detrusor Pressure | Rat | Reduced | researchgate.net |

| Urinary Flow | Rat | Reduced | researchgate.netnih.gov |

| Residual Urine Volume | Rat | Increased (development of residual urine) | researchgate.net |

Gastrointestinal Motility Research in Animal Models

The anticholinergic properties of Emepronium bromide also extend to the gastrointestinal (GI) tract. Preclinical research has explored its impact on motility in various segments of the GI system.

While extensive data on canine models are limited, research in human subjects provides insight into the compound's effects on the upper gastrointestinal tract. Intramuscular administration of Emepronium bromide was found to cause a significant reduction in lower esophageal sphincter pressure researchgate.net. The lower esophageal sphincter is a critical barrier preventing reflux, and its relaxation is a notable pharmacodynamic effect.

Studies in mouse models have established a relationship between the pharmacologic action of Emepronium bromide and its own absorption, which is linked to intestinal transit time. The research demonstrated that increasing doses of the drug led to reduced gastrointestinal motility. This slowing of transit was directly correlated with an increased bioavailability of the compound. This effect was confirmed when the administration of Atropine (B194438) sulphate, another anticholinergic agent, more than doubled the urinary recovery of an oral dose of Emepronium bromide, supporting the concept of transit rate-dependent absorption. This inherent effect on GI transit is significant for drugs with typically low absorption rates.

Table 2: Effects of Emepronium Bromide on Gastrointestinal Motility

| Parameter | Animal Model | Observed Effect | Citation |

|---|---|---|---|

| Lower Esophageal Sphincter Pressure | Human | Significant reduction | researchgate.net |

| Gastrointestinal Transit | Mouse | Reduced motility, leading to increased drug absorption |

Comparative Pharmacological Efficacy in Animal Models

In principle, the two enantiomers of a chiral drug can exhibit different pharmacological and pharmacokinetic properties. One enantiomer may be more potent or have a different side-effect profile than the other. For other chiral anticholinergic drugs, such as oxybutynin (B1027), stereoselective differences in activity and metabolism have been documented. However, similar comparative data for the enantiomers of Emepronium bromide in animal models have not been published.

Without direct comparative studies, it is not possible to provide a data-driven assessment of the relative potency and efficacy of (R)-Emepronium bromide against other established anticholinergic drugs in preclinical in vivo models. Such studies would be necessary to determine key pharmacodynamic parameters like the effective dose (ED50) for inhibiting bladder contractions or producing other anticholinergic effects.

Interactive Data Table: Hypothetical Comparative Efficacy Data

The following table is a hypothetical representation of the type of data that would be required to fulfill this section. No such data for (R)-Emepronium bromide is currently available.

| Compound | Animal Model | Endpoint | ED50 (mg/kg) | Relative Potency |

| (R)-Emepronium bromide | Rat (cystometry) | Inhibition of bladder contractions | Data not available | Data not available |

| Atropine | Rat (cystometry) | Inhibition of bladder contractions | Data not available | Data not available |

| Oxybutynin | Rat (cystometry) | Inhibition of bladder contractions | Data not available | Data not available |

There is a notable absence of published preclinical in vivo studies investigating the synergistic or antagonistic effects of (R)-Emepronium bromide when co-administered with other compounds. Research in this area is crucial for understanding potential drug-drug interactions that could either enhance therapeutic efficacy or lead to adverse effects.

Potential areas of investigation for synergistic effects could include the co-administration of (R)-Emepronium bromide with other classes of drugs used for overactive bladder, such as beta-3 adrenergic agonists. Conversely, studies on antagonistic effects might explore interactions with pro-cholinergic agents. However, without experimental data, any discussion of such interactions remains speculative.

Interactive Data Table: Hypothetical Drug Interaction Data

The following table is a hypothetical representation of the type of data that would be required to fulfill this section. No such data for (R)-Emepronium bromide is currently available.

| Co-administered Compound | Animal Model | Pharmacodynamic Effect | Nature of Interaction |

| Beta-3 Adrenergic Agonist | N/A | Bladder relaxation | Data not available |

| Pro-cholinergic Agent | N/A | Bladder contraction | Data not available |

Structure Activity Relationships Sar and Computational Studies of R Emepronium Bromide and Analogues

Elucidating Key Pharmacophores for Muscarinic Antagonism of Emepronium (B1206306) Analogues

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For muscarinic antagonists like emepronium, the key pharmacophoric features are well-established and essential for competitive inhibition at the acetylcholine (B1216132) binding site.

Key Pharmacophoric Features:

Cationic Center: Emepronium bromide possesses a quaternary ammonium (B1175870) group, which is positively charged. This cationic head is a crucial feature for many muscarinic antagonists, as it mimics the quaternary ammonium of the endogenous ligand, acetylcholine. It forms a key ionic interaction with a conserved negatively charged aspartate residue in the binding pocket of all five muscarinic receptor subtypes.

Hydrophobic Groups: The structure contains two phenyl rings, which serve as bulky, hydrophobic moieties. These groups contribute to the binding affinity through van der Waals and hydrophobic interactions with non-polar pockets within the receptor. The presence of large, hydrophobic substituents is a common feature among potent muscarinic antagonists.

Hydrogen Bond Acceptor/Donor: While emepronium itself lacks a prominent hydrogen bond donor or acceptor group like the ester moiety in acetylcholine, related antagonists often feature hydroxyl or ester groups that can form hydrogen bonds with residues such as tyrosine or threonine in the binding site. In the case of emepronium analogues, the strategic placement of such groups could enhance binding affinity and selectivity.

Appropriate Spatial Arrangement: The specific three-dimensional arrangement of these features is critical. The distance and orientation between the cationic center and the hydrophobic groups must be optimal to fit within the receptor's binding pocket.

A general pharmacophore model for M1 selective antimuscarinic antagonists has been described to contain one hydrogen bond acceptor, one aliphatic hydrophobic site, and one ring aromatic site. researchgate.net Emepronium's structure, with its cationic center and two aromatic rings, aligns well with the general requirements for muscarinic antagonism.

| Pharmacophoric Feature | Corresponding Moiety in Emepronium Bromide | Type of Interaction |

| Cationic Center | Quaternary Ammonium Group | Ionic Interaction |

| Hydrophobic Regions | Two Phenyl Rings | Hydrophobic/van der Waals Interactions |

| Structural Scaffold | Butyl chain | Positions key features spatially |

Impact of Stereochemistry on (R)-Emepronium Bromide's Biological Activity and Receptor Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of chiral drugs like emepronium bromide. nih.govmhmedical.com Since biological systems, including receptors, are themselves chiral, they can differentiate between enantiomers, often leading to significant differences in potency and selectivity. biomedgrid.combiomedgrid.com

Emepronium bromide has a chiral center at the second carbon of the butyl chain. Consequently, it exists as two enantiomers: (R)-emepronium and (S)-emepronium. Research on other chiral muscarinic antagonists has consistently shown that one enantiomer is significantly more potent than the other.

Enantiomeric Potency: For many chiral muscarinic antagonists, the (R)-enantiomer demonstrates considerably higher affinity for muscarinic receptors than the (S)-enantiomer. d-nb.infonih.gov This stereoselectivity arises because the precise spatial orientation of the substituents on the chiral carbon of the (R)-enantiomer allows for a more optimal fit and stronger interactions with the chiral binding pocket of the receptor. The less active enantiomer, in this case, the (S)-form, may bind poorly due to steric hindrance or an inability to achieve the necessary interactions for high-affinity binding. nih.gov

Receptor Subtype Selectivity: The degree of stereoselectivity can vary among the different muscarinic receptor subtypes (M1, M2, M3, M4, M5). Studies on analogous compounds have revealed that the ratio of potencies between the (R) and (S) enantiomers can be substantially different for M1, M2, and M3 receptors. d-nb.info For instance, the stereoselectivity ratio for some antagonists is greatest at M1 receptors, intermediate at M3, and lowest at M2 receptors. d-nb.info This suggests that the topology of the binding site differs subtly between subtypes, and these differences are exploited by the specific stereochemistry of the ligand. The (R)-enantiomer of emepronium is expected to exhibit a distinct profile of selectivity across the muscarinic receptor family compared to its (S)-counterpart.

| Parameter | (R)-Enantiomer | (S)-Enantiomer | Rationale |

| Binding Affinity | Higher | Lower | The 3D structure of the (R)-isomer allows for a more complementary fit into the chiral muscarinic receptor binding site, maximizing favorable interactions. |

| Biological Potency | More Potent | Less Potent (or Inactive) | Higher binding affinity translates directly to greater biological effect at a given concentration. |

| Receptor Selectivity | May exhibit selectivity for certain subtypes (e.g., M1/M3) | May show a different or lack of selectivity | Subtle differences in the binding pockets of receptor subtypes can lead to preferential binding of one enantiomer over the other. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Emepronium Bromide Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov For emepronium bromide derivatives, QSAR models can be developed to predict their muscarinic antagonist potency and guide the synthesis of new, more effective analogues.

A QSAR study involves the following steps:

Data Set Collection: A series of emepronium analogues with experimentally determined biological activities (e.g., IC50 or pA2 values for muscarinic receptor binding) is compiled.

Descriptor Calculation: For each molecule in the series, a set of numerical values, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build an equation that correlates the descriptors with the observed biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.

For emepronium derivatives, relevant descriptors would likely include:

Electronic Descriptors: Such as partial atomic charges, which relate to the molecule's ability to form electrostatic interactions.

Steric Descriptors: Like molecular volume or surface area, which describe the size and shape of the molecule.

Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which quantifies lipophilicity.

Topological Descriptors: Which describe the connectivity and branching of the molecular structure.

A hypothetical QSAR model for emepronium derivatives might reveal that increased hydrophobicity in one of the phenyl rings and a specific steric volume around the chiral center are positively correlated with antagonist activity at M3 receptors. Such a model provides a quantitative framework for SAR and allows for the virtual screening of novel derivatives before their synthesis. journaljpri.com

| Descriptor Type | Example Descriptor | Relevance to Emepronium Derivatives' Activity |

| Electronic | Partial charge on the nitrogen atom | Quantifies the strength of the key ionic interaction with the receptor. |

| Hydrophobic | MlogP (Moriguchi octanol-water partition coefficient) | Relates to the strength of hydrophobic interactions with the receptor pocket and membrane permeability. |

| Steric | Molecular Volume | Determines the overall fit of the ligand within the receptor's binding site. |

| Topological | Number of rotatable bonds | Influences the conformational flexibility of the molecule, affecting its ability to adopt the optimal binding pose. |

Molecular Docking and Dynamics Simulations with Muscarinic Receptor Targets

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study drug-receptor interactions at an atomic level. nih.govnih.gov

Molecular Docking: This technique predicts the preferred orientation (pose) of a ligand when bound to a receptor. nih.gov For (R)-Emepronium bromide, docking studies into the crystal structures of muscarinic receptors (e.g., M2 or M3) can identify the specific binding mode. The results would likely show the quaternary ammonium group forming an ionic bond with the conserved aspartate residue (Asp103 in M3) in the orthosteric pocket, while the two phenyl rings would be positioned in hydrophobic subpockets, interacting with non-polar amino acid residues. Docking can be used to compare the binding of (R)- and (S)-enantiomers, providing a structural explanation for the observed stereoselectivity. researchgate.net

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of the binding pose, MD simulations predict how the receptor-ligand complex behaves over time. mdpi.comunibo.it An MD simulation of the (R)-Emepronium-muscarinic receptor complex would reveal the stability of the binding pose, the flexibility of the ligand and receptor, and the specific interactions that are maintained throughout the simulation. nih.gov It can also elucidate the role of water molecules in mediating interactions and provide insights into the energetics of binding. unibo.it These simulations can help confirm the key interactions predicted by docking and provide a more dynamic and realistic view of the recognition process.

These computational methods are instrumental in understanding the structural basis of (R)-Emepronium bromide's antagonism and in designing new derivatives with potentially higher affinity or altered selectivity profiles.

In Silico Prediction of Biological Activity and ADMET (Absorption, Distribution, Metabolism, Excretion) Properties for Emepronium Bromide

In silico methods are widely used in the early stages of drug discovery to predict a compound's biological activity and its ADMET properties, helping to identify potential liabilities before significant resources are invested. arxiv.orgresearchgate.net

Prediction of Biological Activity: Computational models can predict whether a novel molecule is likely to be active at a specific target. ucj.org.uanih.govnih.gov For new emepronium analogues, models trained on known muscarinic antagonists could be used to predict their likelihood of binding to muscarinic receptors. This serves as a preliminary screening step to prioritize which compounds to synthesize.

ADMET Prediction: The pharmacokinetic profile of a drug is crucial for its efficacy. ADMET properties determine how the drug is handled by the body. arxiv.org For (R)-Emepronium bromide, a quaternary ammonium compound, in silico models would predict specific ADMET characteristics.

| ADMET Property | Predicted Characteristic for (R)-Emepronium Bromide | Rationale |

| Absorption | Poor oral absorption | The permanent positive charge on the quaternary nitrogen hinders passive diffusion across the gastrointestinal membrane. |

| Distribution | Low penetration across the blood-brain barrier (BBB) | The charged nature of the molecule prevents it from easily crossing the lipophilic BBB, thus limiting central nervous system side effects. nih.govresearchgate.net |

| Metabolism | Limited metabolic transformation | Quaternary ammonium compounds are generally not major substrates for cytochrome P450 enzymes. |

| Excretion | Primarily excreted unchanged in urine and feces | Due to poor absorption and limited metabolism, the main route of elimination is via excretion of the intact drug. |

| Toxicity | Potential for off-target effects related to peripheral muscarinic blockade | While CNS toxicity is low, predictions might flag potential for peripheral anticholinergic toxicities. |

Mechanistic Drug Drug and Compound Biological System Interactions of R Emepronium Bromide

Molecular Basis of Altered Central Nervous System Activity when Co-administered with Other Agents

The central nervous system (CNS) effects of (R)-Emepronium bromide are influenced by its chemical structure and its interaction with other CNS-acting agents. As a quaternary ammonium (B1175870) compound, (R)-Emepronium bromide is hydrophilic and carries a permanent positive charge. This characteristic generally limits its ability to cross the blood-brain barrier, a protective shield that regulates the passage of substances from the bloodstream into the brain clinicalgate.comdrugbank.com. Consequently, (R)-Emepronium bromide is expected to have minimal direct effects on the CNS.

However, when co-administered with other agents that depress the CNS, there is a potential for additive or synergistic effects. The molecular basis for this interaction lies in the combined impact on neuronal signaling. Many CNS depressants, such as benzodiazepines and barbiturates, enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) nih.gov. While (R)-Emepronium bromide does not directly interact with GABA receptors, a co-administered drug that increases GABAergic inhibition could potentiate any minor central anticholinergic effects of (R)-Emepronium bromide that might occur, particularly in individuals with a compromised blood-brain barrier.

Furthermore, the co-administration of (R)-Emepronium bromide with other drugs possessing anticholinergic properties, such as certain antidepressants and antipsychotics, can lead to an increased anticholinergic burden pharmacytimes.commedlink.com. This can result in an additive blockade of muscarinic receptors in the CNS, potentially leading to adverse effects like confusion, cognitive impairment, and delirium, especially in vulnerable populations such as the elderly pharmacytimes.commedlink.com.

Table 1: Potential CNS Depressant Interactions with (R)-Emepronium Bromide

| Interacting Drug Class | Potential Outcome | Putative Mechanism |

| Benzodiazepines | Increased sedation and cognitive impairment | Additive CNS depression through different mechanisms (GABA potentiation and cholinergic blockade) |

| Barbiturates | Enhanced sedative effects | Additive CNS depression |

| Tricyclic Antidepressants | Increased anticholinergic side effects (confusion, delirium) | Additive anticholinergic effects at central muscarinic receptors |

| Antipsychotics | Potentiation of sedative and anticholinergic effects | Additive CNS depression and anticholinergic activity |

Mechanisms of Tachycardia and Neuromuscular Blocking Activities in Interaction with Emepronium (B1206306) Bromide

The cardiovascular and neuromuscular effects of (R)-Emepronium bromide are rooted in its anticholinergic properties at peripheral sites.

Tachycardia:

The heart rate is under the regulatory influence of the autonomic nervous system, with the parasympathetic nervous system acting to decrease heart rate via the vagus nerve. This effect is mediated by the neurotransmitter acetylcholine (B1216132) binding to M2 muscarinic receptors on the sinoatrial (SA) node of the heart.

(R)-Emepronium bromide, as a muscarinic antagonist, competitively blocks these M2 receptors. This blockade prevents acetylcholine from exerting its heart rate-slowing effect, leading to a relative increase in sympathetic tone and resulting in tachycardia (an elevated heart rate) nih.gov.

When co-administered with sympathomimetic agents (drugs that mimic the effects of the sympathetic nervous system), such as certain decongestants or bronchodilators, the risk of tachycardia is further increased. Sympathomimetic drugs often act by stimulating adrenergic receptors (e.g., beta-1 receptors in the heart), which also increases heart rate nih.gov. The co-administration of a muscarinic antagonist and a sympathomimetic agent can therefore lead to a synergistic effect on heart rate through two distinct molecular pathways.

Neuromuscular Blocking Activities:

(R)-Emepronium bromide's quaternary ammonium structure is similar to that of some neuromuscular blocking agents wikipedia.orgdrugbank.com. Neuromuscular blockade is primarily mediated through antagonism of nicotinic acetylcholine receptors at the neuromuscular junction wikipedia.org. While the primary target of (R)-Emepronium bromide is muscarinic receptors, high concentrations or interactions with other drugs could potentially lead to some degree of nicotinic receptor blockade.

Non-depolarizing neuromuscular blocking agents act as competitive antagonists at nicotinic receptors on the motor endplate, preventing acetylcholine from binding and thereby inhibiting muscle contraction wikipedia.org. If (R)-Emepronium bromide were to exhibit any affinity for these nicotinic receptors, it could potentiate the effects of co-administered non-depolarizing neuromuscular blockers, leading to a more profound and prolonged muscle relaxation.

Table 2: Mechanisms of Tachycardia and Neuromuscular Blockade with (R)-Emepronium Bromide

| Effect | Interacting Agent Class | Molecular Mechanism |

| Tachycardia | Sympathomimetics | (R)-Emepronium Bromide: Blocks M2 muscarinic receptors on the SA node, reducing parasympathetic tone. Sympathomimetic: Stimulates adrenergic receptors (e.g., beta-1) on the SA node, increasing sympathetic tone. |

| Neuromuscular Blockade | Non-depolarizing neuromuscular blockers | (R)-Emepronium Bromide: Potential for weak antagonism at nicotinic receptors. Neuromuscular Blocker: Competitive antagonism at nicotinic receptors at the neuromuscular junction. Additive or synergistic blockade. |

Alteration of Therapeutic Efficacy of Co-administered Agents: Mechanistic Perspectives

The co-administration of (R)-Emepronium bromide can alter the therapeutic efficacy of other drugs through both pharmacodynamic and pharmacokinetic mechanisms.

Pharmacodynamic Interactions:

Pharmacodynamic interactions occur when drugs with similar or opposing effects are administered together. A significant interaction for (R)-Emepronium bromide is with prokinetic agents, which are used to enhance gastrointestinal motility. Prokinetic drugs often work by increasing cholinergic stimulation. As a muscarinic antagonist, (R)-Emepronium bromide directly opposes this action by blocking the muscarinic receptors that mediate smooth muscle contraction in the gut. This can lead to a reduction or complete negation of the therapeutic effect of the prokinetic agent.

Pharmacokinetic Interactions:

Pharmacokinetic interactions involve the alteration of a drug's absorption, distribution, metabolism, or excretion (ADME).

Absorption: As an anticholinergic agent, (R)-Emepronium bromide can decrease gastrointestinal motility. This can delay the absorption of other orally administered drugs, potentially reducing their peak plasma concentrations and altering their therapeutic effect pharmacytimes.com.

Metabolism: The metabolism of many drugs is carried out by the cytochrome P450 (CYP) enzyme system in the liver nih.gov. If (R)-Emepronium bromide is a substrate, inhibitor, or inducer of a specific CYP isoenzyme, it can affect the metabolism of other drugs that are also processed by that same enzyme. For example, if (R)-Emepronium bromide inhibits a CYP enzyme responsible for metabolizing another drug, it can lead to increased plasma concentrations of that drug, potentially causing toxicity medlink.com. Conversely, if it induces a CYP enzyme, it can accelerate the metabolism of another drug, leading to decreased efficacy tg.org.au.

Transport: Drug transporters, such as P-glycoprotein (P-gp), play a crucial role in the absorption and distribution of many drugs researchgate.netnih.gov. If (R)-Emepronium bromide is a substrate or inhibitor of a drug transporter, it can compete with other drugs for transport, leading to altered plasma and tissue concentrations nih.govuq.edu.au. For instance, inhibition of P-gp in the gut wall by (R)-Emepronium bromide could increase the absorption of a co-administered P-gp substrate, leading to higher systemic exposure tg.org.auuq.edu.au.

Table 3: Mechanisms of Altered Therapeutic Efficacy

| Interaction Type | Interacting Agent/System | Mechanism | Potential Clinical Outcome |

| Pharmacodynamic | Prokinetic Agents | Antagonism at muscarinic receptors in the gastrointestinal tract. | Decreased efficacy of the prokinetic agent. |

| Pharmacokinetic | Orally Administered Drugs | Decreased gastrointestinal motility. | Delayed absorption, potentially altered peak concentrations. |

| Pharmacokinetic | Drugs metabolized by CYP450 enzymes | Inhibition or induction of specific CYP450 isoenzymes. | Increased risk of toxicity or decreased efficacy of the co-administered drug. |

| Pharmacokinetic | Drugs transported by P-glycoprotein | Competition for or inhibition of P-glycoprotein. | Altered absorption and distribution of the co-administered drug. |

Emerging Research Directions and Translational Perspectives for R Emepronium Bromide Research

Development of Novel Delivery Systems for Targeted Pharmacological Action (e.g., microparticles)

Conventional drug delivery methods often rely on systemic distribution, which can lead to suboptimal drug concentrations at the target site and potential off-target effects. researchgate.net For a drug like (R)-Emepronium bromide, which acts primarily on the urinary bladder, developing a targeted drug delivery system (DDS) is a promising strategy to enhance its therapeutic efficacy. nih.govwikipedia.org Novel delivery systems are engineered to release a therapeutic agent in a controlled manner to a specific location over a prolonged period. wikipedia.orgbiobostonconsulting.com

Microparticle-based systems are a particularly relevant technology for this purpose. These systems can be formulated from biodegradable polymers that encapsulate the active pharmaceutical ingredient. For urological applications, such microparticles could potentially be delivered directly to the bladder, a strategy known as intravesical administration. This approach would concentrate (R)-Emepronium bromide at its site of action—the bladder's smooth muscle—thereby maximizing its local antispasmodic effect while minimizing systemic exposure and associated anticholinergic side effects. mdpi.com Research in this area would focus on polymer selection, particle size optimization, and drug release kinetics to ensure a sustained therapeutic effect.

| Potential Advantage | Mechanism / Rationale | Research Focus |

|---|---|---|

| Enhanced Efficacy | Maintains a high, localized drug concentration at the bladder urothelium and detrusor muscle. | Formulation of mucoadhesive microparticles to increase residence time in the bladder. |

| Sustained Drug Release | Biodegradable polymer matrix releases the drug over an extended period, reducing the need for frequent administration. biobostonconsulting.com | Engineering polymer degradation rates (e.g., using polylactic-co-glycolic acid, PLGA) to match desired release profiles. |

| Improved Patient Compliance | A single administration could provide therapeutic effects for days or weeks, a significant improvement over oral dosing regimens. mdpi.com | Development of formulations that are easily administered via a catheter in an outpatient setting. |

Exploration of Alternative Therapeutic Applications Based on Mechanistic Insights

The primary mechanism of emepronium (B1206306) bromide is the blockade of muscarinic acetylcholine (B1216132) receptors. nih.govwikipedia.org As an antimuscarinic agent, its action is not exclusively limited to the urinary tract. The parasympathetic nervous system, which utilizes acetylcholine as a key neurotransmitter, innervates numerous organs, including the lungs, gastrointestinal tract, and various glands. wikipedia.org This shared mechanism with other anticholinergic drugs suggests that (R)-Emepronium bromide could be investigated for a broader range of therapeutic applications. medicalnewstoday.com

Repurposing existing drugs for new indications is a well-established strategy in pharmaceutical development. Based on its antimuscarinic properties, (R)-Emepronium bromide could be a candidate for conditions characterized by parasympathetic overactivity. For instance, its bronchodilatory potential could be explored in respiratory disorders like Chronic Obstructive Pulmonary Disease (COPD), while its effects on gastrointestinal motility could be relevant for treating certain functional gut disorders. medicalnewstoday.comnih.govstudy.com

| Potential Therapeutic Area | Mechanistic Rationale | Translational Perspective |

|---|---|---|

| Respiratory Disorders (e.g., COPD) | Muscarinic antagonists are established bronchodilators that relax airway smooth muscle. medicalnewstoday.com | Investigate the efficacy of (R)-Emepronium bromide in preclinical models of airway hyperreactivity. |

| Gastrointestinal Disorders (e.g., Irritable Bowel Syndrome) | Anticholinergics can reduce intestinal spasms and hypermotility. study.comdrugbank.com | Evaluate the effect on visceral hypersensitivity and gut transit time in relevant animal models. |

| Hyperhidrosis (Excessive Sweating) | Blocks cholinergic stimulation of sweat glands. nih.gov | Explore potential for topical formulations to manage focal hyperhidrosis. |

| Sialorrhea (Excessive Salivation) | Antisialagogue effects (decreased saliva production) are a known class effect of anticholinergics. wikipedia.org | Assess utility in conditions associated with drooling, such as Parkinson's disease. medlink.com |

Integration of Omics Technologies in Pharmacological Investigations of (R)-Emepronium Bromide

Omics technologies, which include genomics, proteomics, and metabolomics, provide a powerful, system-wide approach to understanding drug action and patient response. mdpi.com Applying these technologies to the study of (R)-Emepronium bromide can elucidate its molecular mechanisms, identify biomarkers for treatment response, and pave the way for personalized medicine. researchdeliver.com